molecular formula C23H21N7O3S2 B2490912 N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1039041-39-8

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2490912
CAS No.: 1039041-39-8
M. Wt: 507.59
InChI Key: IDXHCOBVSJTKTQ-UHFFFAOYSA-N
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Description

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a potent and selective agonist of the human Stimulator of Interferon Genes (STING) receptor. This compound functions by binding to the cyclic dinucleotide (CDN) binding pocket of STING, leading to its activation and the subsequent initiation of a robust type I interferon (IFN-α/β) and pro-inflammatory cytokine response. This mechanism is central to the innate immune system's defense against cytosolic DNA, such as that from viral pathogens or within a cancer context. As a research tool, its primary value lies in exploring STING-dependent signaling pathways, evaluating antitumor immunity , and developing novel cancer immunotherapies. Preclinical studies utilizing this agonist focus on its ability to re-program the tumor microenvironment, enhance antigen presentation, and promote T-cell mediated destruction of cancer cells. It is an essential compound for researchers in immunology and oncology seeking to investigate the therapeutic potential of STING activation. This product is sold for laboratory research purposes only and is not intended for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3S2/c1-13-9-18(29-28-13)27-20(32)12-35-23-26-16-7-3-2-6-15(16)21-25-17(22(33)30(21)23)10-19(31)24-11-14-5-4-8-34-14/h2-9,17H,10-12H2,1H3,(H,24,31)(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXHCOBVSJTKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Pharmacological Activities

Research indicates that compounds with pyrazole and imidazoquinazoline moieties exhibit a wide range of biological activities. The following subsections detail specific activities associated with the compound.

1. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. A study demonstrated that modifications in the pyrazole structure can enhance anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related pyrazole derivatives indicates significant activity against various bacterial strains, including E. coli and S. aureus. A derivative with an aliphatic amide pharmacophore exhibited enhanced antimicrobial efficacy .

3. Antitumor Activity

Imidazoquinazoline derivatives have been studied for their antitumor effects. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. For example, certain pyrazole derivatives were evaluated for their ability to induce apoptosis in cancer cells, showing effective cytotoxicity .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrazole Ring : Utilizing arylhydrazines and appropriate diketones.
  • Introduction of the Imidazoquinazoline Moiety : Through cyclization reactions involving thiophenes and carbamoyl groups.
  • Final Coupling : To form the acetamide linkage.

Case Studies

Several studies have explored the biological activity of compounds similar to N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-{[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives with significant MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin .
Burguete et al.Evaluated antimicrobial activity against E. coli and S. aureus, highlighting the importance of the aliphatic amide structure .
Chovatia et al.Reported on anti-tubercular activity against Mycobacterium tuberculosis, demonstrating promising results at low concentrations .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has been investigated for its anticancer properties. Studies have shown that derivatives of similar structures exhibit significant antiproliferative activity against cancer cell lines such as HCT116 and MCF7. For instance, compounds derived from quinazoline scaffolds have been reported to demonstrate IC50 values in the low micromolar range, indicating their potential as anticancer agents .

2. Coordination Chemistry

Research has highlighted the ability of pyrazole-acetamide derivatives to form coordination complexes with transition metals such as cobalt (Co) and copper (Cu). These complexes have been evaluated for their antioxidant activities through various in vitro assays. The results indicate that these metal complexes possess significant antioxidant potential, suggesting their utility in developing new antioxidant agents .

3. Antioxidant Activity

Antioxidant activity is a crucial area of research due to the role of oxidative stress in various diseases. The compound's structural features allow it to scavenge free radicals effectively. In vitro studies have demonstrated that related compounds can inhibit lipid peroxidation and reduce oxidative damage in biological systems . This suggests that N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-(...)]} could be further explored for its potential as a therapeutic agent against oxidative stress-related conditions.

Case Study 1: Anticancer Activity Assessment

In a study published in 2019, a series of compounds based on similar structures were synthesized and tested against cancer cell lines. The results indicated that some derivatives exhibited potent antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL against HCT116 cells . This underscores the therapeutic potential of compounds related to N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo...]}.

Case Study 2: Coordination Complexes and Antioxidant Activity

A study conducted by Chkirate et al. (2019) evaluated the synthesis of coordination complexes using pyrazole derivatives. The antioxidant assays revealed that these complexes had significant activity compared to standard antioxidants, indicating their potential application in developing new antioxidant therapies .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrazole-Containing Derivatives

Pyrazole rings are common in bioactive molecules due to their versatile hydrogen-bonding and π-stacking capabilities. Examples from the literature include:

a) N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)
  • Structure : Features a pyrazole-thiazole-acetamide backbone.
  • Key differences: Replaces the imidazoquinazolinone core with a thiazole ring and lacks the thiophene substituent.
  • Bioactivity : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a, 7b)
  • Structure: Combines pyrazole with thiophene or cyanoacetate groups.
  • Key differences: Simpler scaffold lacking the fused imidazoquinazolinone system.
  • Synthesis: Synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur .

Imidazoquinazolinone Analogs

While direct analogs of the target compound are sparsely documented, related imidazoquinazolinone derivatives have been explored for kinase inhibition and anticancer activity. These typically lack the pyrazole-thiophene-acetamide side chains, highlighting the uniqueness of the target molecule .

Thiophene-Modified Compounds

Thiophene derivatives, such as Nl-(3-Methyl-1-phenylpyrazol-5-yl)sulfanilamide , incorporate sulfonamide groups instead of carbamoyl linkages. These exhibit altered solubility and binding profiles, underscoring the importance of the carbamoyl group in the target compound .

Bioactivity and Pharmacological Potential

Target Compound (Hypothetical)

The structural features suggest:

  • Antimicrobial activity : Pyrazole and thiophene groups correlate with membrane disruption in Gram-positive bacteria .
  • Kinase inhibition: Imidazoquinazolinones are known to target ATP-binding pockets in kinases .

Comparative Bioactivity Data

Compound Bioactivity MIC/IC₅₀ Reference
Compound 41 (Pyrazole-thiazole) Antibacterial (S. aureus) 32 µg/mL
7b (Pyrazole-cyanoacetate) Not reported; structural focus N/A

Molecular Networking and Dereplication Insights

Mass spectrometry-based molecular networking (cosine score analysis) could cluster the target compound with pyrazole-thiophene derivatives (e.g., 7a) due to shared fragmentation patterns . However, the imidazoquinazolinone core may reduce spectral similarity to simpler analogs.

Q & A

Basic Question: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-c]quinazolinone core. A common approach includes:

Thiolation : Introducing the sulfanyl group via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) with a thiol precursor .

Acetamide Coupling : Reacting the sulfanyl intermediate with activated carbamoyl derivatives (e.g., chloroacetamide) under basic conditions to form the final acetamide linkage .

Thiophene Functionalization : Incorporating the thiophen-2-ylmethyl group via reductive amination or carbamoylation .

Key Intermediates:

  • Imidazo[1,2-c]quinazolin-5-thiol
  • N-(thiophen-2-ylmethyl)carbamoylmethyl chloride

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the final step?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates and reduce side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in carbamoyl group introduction .
  • Temperature Control : Maintaining temperatures below 80°C prevents decomposition of heat-sensitive thiol intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

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